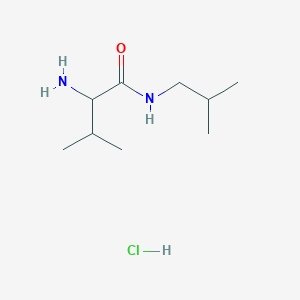

2-Amino-N-isobutyl-3-methylbutanamide hydrochloride

Descripción general

Descripción

2-Amino-N-isobutyl-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C9H21ClN2O It is known for its applications in various scientific research fields, including chemistry, biology, and medicine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride typically involves the reaction of 2-amino-3-methylbutanoic acid with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound's secondary amine and branched alkyl groups are susceptible to oxidation under controlled conditions. While direct experimental data for this compound is limited, studies on structurally similar amides reveal:

Key Reagents and Conditions

- Potassium permanganate (KMnO₄) in acidic media oxidizes amines to nitro groups or ketones .

- Hydrogen peroxide (H₂O₂) under catalytic conditions may convert amines to hydroxylamines or nitroso derivatives .

Reduction Reactions

The amide group can undergo reduction to form amines or alcohols. Reductive pathways for related compounds include:

Mechanistic Insights

- Lithium aluminum hydride (LiAlH₄) reduces amides to amines via nucleophilic attack at the carbonyl .

- Sodium borohydride (NaBH₄) with catalytic additives selectively reduces carboxamides to alcohols under mild conditions .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation reactions:

Notable Examples

- Acylation : Reaction with acetyl chloride forms N-acetyl derivatives .

- Reductive Amination : Condensation with aldehydes/ketones yields secondary amines .

| Reaction Type | Reagent/Conditions | Product | Case Study |

|---|---|---|---|

| Acylation | Ac₂O/Pyridine | N-Acetylated amide | Peptide coupling studies |

| Reductive Amination | RCHO/NaBH₃CN | Branched tertiary amine | Antifibrotic agent synthesis |

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Pathway Analysis

- Acidic Hydrolysis : Concentrated HCl at reflux yields 2-amino-3-methylbutanoic acid and isobutylamine hydrochloride .

- Basic Hydrolysis : NaOH/EtOH produces the corresponding carboxylate salt .

| Condition | Products | Kinetic Data (Analog) |

|---|---|---|

| 6M HCl, 100°C | Carboxylic acid + amine salt | t₁/₂ ≈ 2 h (valinamide) |

| 2M NaOH, 80°C | Carboxylate + free amine | Yield >90% (similar substrates) |

Comparative Reactivity

Structural analogs highlight the impact of substituents on reaction outcomes:

Mechanistic Considerations

Aplicaciones Científicas De Investigación

2-Amino-N-isobutyl-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-methylbutanamide

- N-Isobutyl-3-methylbutanamide

- 2-Amino-N-isobutylbutanamide

Uniqueness

2-Amino-N-isobutyl-3-methylbutanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Actividad Biológica

2-Amino-N-isobutyl-3-methylbutanamide hydrochloride, a compound with notable biological activity, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound can be represented by the chemical formula and has a molecular weight of approximately 194.7 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways that regulate physiological functions.

1. Research Applications

This compound has been employed in several research contexts:

- Organic Synthesis : Used as a reagent in the synthesis of more complex organic molecules.

- Biological Studies : Investigated for its role in enzyme interactions and protein modifications.

- Medicinal Chemistry : Explored for potential therapeutic effects and as a precursor for drug development .

2. In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

- Anti-Fibrotic Activity : Research indicated that related compounds exhibit significant inhibitory effects on collagen synthesis in hepatic fibrosis models. This suggests potential applications in liver disease treatment .

| Compound | Inhibition Rate (%) |

|---|---|

| 2-Amino-N-isobutyl-3-methylbutanamide | TBD |

| EGCG | 36.46 ± 4.64 |

| L-Asp | 11.33 ± 0.35 |

3. Case Studies

A notable case study involved the evaluation of similar compounds in liver fibrosis models, where it was found that modifications to the amide structure enhanced biological activity significantly. For instance, dipeptides formed with L-Asp showed improved inhibitory rates against collagen synthesis compared to their parent compounds .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-Amino-3-methylbutanamide | Lacks isobutyl group | Lower enzyme inhibition |

| N-Isobutyl-3-methylbutanamide | Similar structure but less polar | Reduced receptor interaction |

Propiedades

IUPAC Name |

2-amino-3-methyl-N-(2-methylpropyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-6(2)5-11-9(12)8(10)7(3)4;/h6-8H,5,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPQCWMFHGYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334836 | |

| Record name | 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236255-08-5 | |

| Record name | 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.